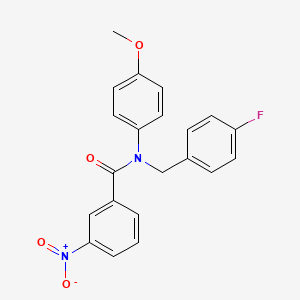
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the histone demethylase, JMJD3, which is involved in the regulation of gene expression.
Wirkmechanismus
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide inhibits the demethylase activity of JMJD3 by binding to its active site. This prevents the demethylation of histone H3 lysine 27 (H3K27), which is involved in the regulation of gene expression. By inhibiting JMJD3, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide can modulate the expression of genes involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in various models of disease, including sepsis, arthritis, and multiple sclerosis. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been shown to promote the differentiation of neural stem cells into neurons, suggesting a potential role in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of JMJD3, making it a valuable tool for studying the role of JMJD3 in various biological processes. N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide is also stable and has good solubility in water, making it easy to use in cell-based assays. However, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has some limitations. It has a short half-life in vivo, which may limit its therapeutic potential. In addition, N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been shown to have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide. One potential direction is to optimize the pharmacokinetics of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide to improve its therapeutic potential. Another direction is to study the role of JMJD3 in various biological processes using N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide as a tool. Finally, the development of more selective JMJD3 inhibitors may help to overcome some of the limitations of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of JMJD3, which is involved in the regulation of gene expression. This makes N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-3-nitrobenzamide a valuable tool for studying the role of JMJD3 in various biological processes, including inflammation, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-20-11-9-18(10-12-20)23(14-15-5-7-17(22)8-6-15)21(25)16-3-2-4-19(13-16)24(26)27/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMLACTWMHHMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B3441667.png)
![methyl 4-{[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B3441669.png)
![6-cyclopropyl-4-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B3441677.png)
![N-(4-chlorophenyl)-N'-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3441687.png)
![3,5-bis[(3-fluorobenzoyl)amino]benzoic acid](/img/structure/B3441693.png)
![2-chloro-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-2-pyrimidinyl]benzenesulfonamide](/img/structure/B3441701.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B3441708.png)
![2-{[4-oxo-3-(2-pyridinyl)-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3441718.png)
![2,2-diphenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3441719.png)
![2,2'-[(3,3'-dimethyl-4,4'-biphenyldiyl)bis(iminocarbonyl)]dibenzoic acid](/img/structure/B3441732.png)
![4-chloro-6-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)-1,3,5-triazin-2-amine](/img/structure/B3441745.png)
![N-{3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3441765.png)
![2-[2-amino-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]ethanol](/img/structure/B3441768.png)
![ethyl 2-[(N-methyl-N-phenylglycyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3441773.png)